molecular formula C12H13NO3 B13128931 Methyl2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate

Methyl2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate

Cat. No.: B13128931
M. Wt: 219.24 g/mol
InChI Key: JGOQLPJBWTUTMV-UHFFFAOYSA-N
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Description

Methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate typically involves the [2+3] cycloaddition reaction of nitrile oxides with olefins. One common method involves the reaction of a nitrile oxide with an appropriate olefin under mild conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium methoxide and a solvent like methanol at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis can reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to isoxazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of isoxazoline derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isoxazole ring is known to interact with various biological targets, including enzymes involved in metabolic pathways and receptors in the central nervous system .

Comparison with Similar Compounds

  • Methyl 2-(3-(4-hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)acetate
  • Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate

Comparison: Methyl 2-(3-phenyl-4,5-dihydroisoxazol-5-yl)acetate is unique due to the presence of the phenyl group, which can enhance its binding affinity to certain biological targets compared to similar compounds. The phenyl group also contributes to the compound’s stability and reactivity in various chemical reactions .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetate

InChI

InChI=1S/C12H13NO3/c1-15-12(14)8-10-7-11(13-16-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

JGOQLPJBWTUTMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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